molecular formula C18H13N3OS B6576952 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide CAS No. 667910-99-8

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide

Cat. No.: B6576952
CAS No.: 667910-99-8
M. Wt: 319.4 g/mol
InChI Key: VAZOAORHOPZGEG-UHFFFAOYSA-N
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Description

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole ring system fused to a phenyl group, which is further connected to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the imidazo[2,1-b][1,3]thiazole system . The reaction conditions often involve heating the reagent mixture in benzene for 2-4 hours .

Industrial Production Methods

In industrial settings, the synthesis of imidazo[2,1-b][1,3]thiazole derivatives can be achieved using continuous flow systems. For example, a three-reactor multistage system with a continuous flow without isolation of intermediate compounds has been proposed for the synthesis of 6-oxazolyl-substituted imidazo[2,1-b]thiazole . This method enhances efficiency and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    Pifithrin-β: An antineoplastic agent.

    WAY-181187: An anxiolytic agent.

Uniqueness

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide is unique due to its broad-spectrum anticancer activity and its ability to modulate multiple signaling pathways. Its structural features allow for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug development.

Properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-17(14-4-2-1-3-5-14)19-15-8-6-13(7-9-15)16-12-21-10-11-23-18(21)20-16/h1-12H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZOAORHOPZGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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